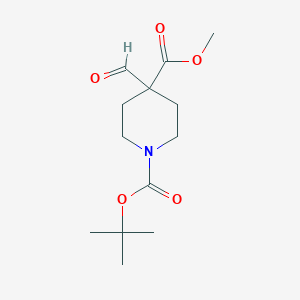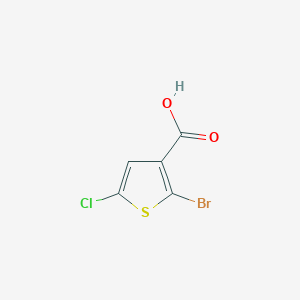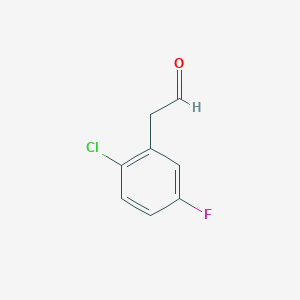
1-Tert-butyl 4-methyl 4-formylpiperidine-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl 4-methyl 4-formylpiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C13H23NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a formyl group attached to the piperidine ring, along with two ester functional groups. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
The synthesis of 1-tert-butyl 4-methyl 4-formylpiperidine-1,4-dicarboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of Functional Groups: The tert-butyl, methyl, and formyl groups are introduced through specific reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Tert-butyl 4-methyl 4-formylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-Tert-butyl 4-methyl 4-formylpiperidine-1,4-dicarboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-tert-butyl 4-methyl 4-formylpiperidine-1,4-dicarboxylate depends on its specific applicationIts molecular targets and pathways involve interactions with enzymes, receptors, or other biomolecules, depending on the context of its use .
Comparación Con Compuestos Similares
1-Tert-butyl 4-methyl 4-formylpiperidine-1,4-dicarboxylate can be compared with other similar compounds, such as:
1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate: Similar structure but lacks the formyl group.
1-tert-Butyl 4-methyl 4-(4-fluorobenzyl)piperidine-1,4-dicarboxylate: Contains a fluorobenzyl group instead of a formyl group.
1-tert-Butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate: Contains a fluorine atom on the piperidine ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in synthesis and research.
Propiedades
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-formylpiperidine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-5-13(9-15,6-8-14)10(16)18-4/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSYDLVMTMZUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromoimidazo[1,2-a]pyridin-6-amine](/img/structure/B7968279.png)



![6-Bromo-5-methylthieno[2,3-D]pyrimidin-4-OL](/img/structure/B7968328.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]propanoic acid](/img/structure/B7968343.png)

![Bicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B7968360.png)




